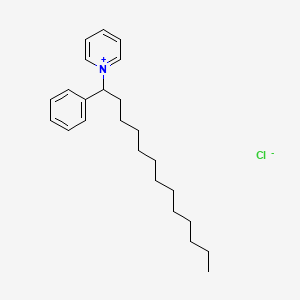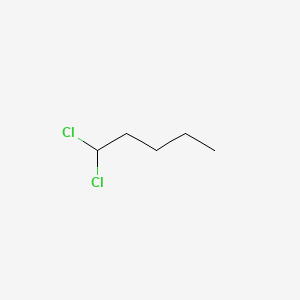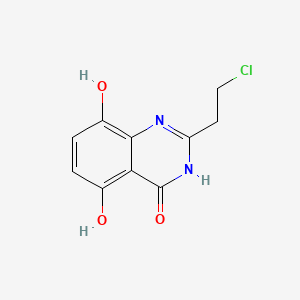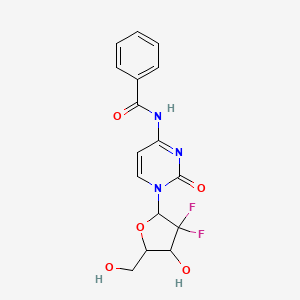
1-(Dodecylbenzyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecylbenzyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C24H36ClN. It is known for its surfactant properties and is widely used in various industrial and scientific applications. This compound is characterized by a pyridinium ring substituted with a dodecylbenzyl group, making it a cationic surfactant with significant antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylbenzyl)pyridinium chloride typically involves the quaternization of pyridine with dodecylbenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
Pyridine+Dodecylbenzyl chloride→1-(Dodecylbenzyl)pyridinium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dodecylbenzyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
1-(Dodecylbenzyl)pyridinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mecanismo De Acción
The antimicrobial activity of 1-(Dodecylbenzyl)pyridinium chloride is primarily due to its ability to interact with and disrupt microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other quaternary ammonium compounds .
Comparación Con Compuestos Similares
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: Shares similar surfactant properties but differs in its specific applications and efficacy.
Uniqueness: 1-(Dodecylbenzyl)pyridinium chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its combination of a dodecylbenzyl group with a pyridinium ring makes it particularly effective as a surfactant and antimicrobial agent .
Propiedades
Número CAS |
30901-67-8 |
|---|---|
Fórmula molecular |
C24H36ClN |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
1-(1-phenyltridecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-15-20-24(23-18-13-11-14-19-23)25-21-16-12-17-22-25;/h11-14,16-19,21-22,24H,2-10,15,20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MTFJOJGLMOTDPS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)


![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)






![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)



